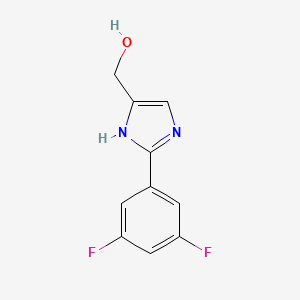

2-(3,5-Difluorophenyl)imidazole-5-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

[2-(3,5-difluorophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H8F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |

InChI Key |

JSPRERATJPXJQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Difluorophenyl Imidazole 5 Methanol

Convergent Synthetic Routes

Convergent synthesis strategies for 2-(3,5-Difluorophenyl)imidazole-5-methanol involve the assembly of the imidazole (B134444) core from several precursor molecules in a highly efficient manner. These methods are characterized by the simultaneous formation of multiple bonds in a single reaction vessel or a limited number of steps.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a one-pot fashion. A plausible MCR strategy for this target molecule would involve the condensation of three key components: 3,5-difluorobenzaldehyde (B1330607), a source of ammonia (B1221849) (such as ammonium (B1175870) acetate), and a suitable three-carbon building block that can provide the C4 and C5 atoms of the imidazole ring, along with the hydroxymethyl group at the 5-position.

A well-established example of such an MCR is the Radziszewski reaction and its variations. In a hypothetical application to the synthesis of the target compound, the reaction could proceed as outlined in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 3,5-Difluorobenzaldehyde | Ammonium Acetate | Dihydroxyacetone | Acetic Acid | This compound |

This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction mechanism likely involves the initial formation of a diimine intermediate from the aldehyde and ammonia, which then undergoes condensation with the α-hydroxyketone (dihydroxyacetone) to form the imidazole ring.

Cyclocondensation Strategies Utilizing Carbonyl Precursors

Cyclocondensation reactions provide another convergent route to the imidazole core. This strategy typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a key precursor would be an α-hydroxyketone or a related species that can be converted to the desired hydroxymethyl-substituted imidazole.

A representative cyclocondensation strategy would employ 3,5-difluorobenzaldehyde, a source of ammonia, and a protected form of a 1-hydroxy-2,3-propanedione or a similar C3 synthon. The reaction proceeds through the formation of the imidazole ring via a series of condensation and cyclization steps.

| Precursor A | Precursor B | Reagent | Conditions | Intermediate |

| 3,5-Difluorobenzaldehyde | Dihydroxyacetone | Ammonium Acetate | Reflux in Acetic Acid | This compound |

Ring Closure Reactions of Pre-Functionalized Linear Intermediates

This convergent approach involves the synthesis of a linear precursor that already contains all the necessary atoms for the final imidazole ring. The final step is an intramolecular cyclization to form the heterocyclic system. For the target molecule, a potential linear intermediate could be an N-acylated α-aminoketone derivative.

The synthesis of this intermediate would begin with the reaction of 3,5-difluorobenzamidine with a suitable α-haloketone bearing a protected hydroxyl group. The resulting linear intermediate would then undergo cyclization upon treatment with a dehydrating agent or under thermal conditions to yield the protected form of this compound, followed by a deprotection step.

Sequential and Divergent Synthesis Techniques

Sequential and divergent synthesis techniques offer an alternative approach where the imidazole ring is either constructed in a stepwise manner or a pre-existing imidazole scaffold is functionalized to introduce the desired substituents.

Stepwise Elaboration from simpler Imidazole Derivatives

A key strategy in this category involves the synthesis of the core 2-(3,5-difluorophenyl)imidazole, followed by the introduction of the hydroxymethyl group at the C5 position. A Chinese patent describes a general method for the hydroxymethylation of 2-phenyl-imidazoles which can be adapted for this specific target. google.com

The process involves reacting the 2-(3,5-difluorophenyl)imidazole with formaldehyde (B43269) in the presence of a base catalyst. google.com The reaction can be carried out in an organic solvent or a mixed solvent system of water and an organic solvent. google.com

| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions |

| 2-(3,5-Difluorophenyl)imidazole | Formaldehyde | Base (e.g., NaOH, KOH) | Organic or aqueous/organic | 30-120 °C, 0.5-4h, pH 7-13 google.com |

The synthesis of the starting material, 2-(3,5-difluorophenyl)imidazole, can be achieved through various methods, such as the reaction of 3,5-difluorobenzaldehyde with glyoxal (B1671930) and ammonia.

Selective Functionalization of Pre-existing Imidazole Scaffolds

This approach relies on the selective introduction of the 3,5-difluorophenyl group at the C2 position and the hydroxymethyl group at the C5 position of a pre-existing imidazole ring. This can be achieved through a series of protection, metallation, and substitution reactions.

For instance, a suitably protected imidazole-5-methanol could be subjected to lithiation at the C2 position, followed by a palladium-catalyzed cross-coupling reaction with 1-bromo-3,5-difluorobenzene (B42898). Alternatively, a 2-unsubstituted imidazole-5-methanol derivative could be directly arylated using an appropriate 3,5-difluorophenylating agent. The success of this strategy hinges on the ability to achieve regioselective functionalization of the imidazole ring.

Orthogonal Protecting Group Strategies in Synthesis

The chemical structure of this compound contains two reactive sites: the secondary amine (N-H) of the imidazole ring and the primary hydroxyl (-CH2OH) group. In a multi-step synthesis, it is often necessary to selectively mask one group while chemical transformations are performed on the other. This requires an orthogonal protecting group strategy, wherein each protecting group can be removed under specific conditions without affecting the other. jocpr.combham.ac.uk

For this target molecule, a robust strategy would involve the protection of the primary alcohol and the imidazole nitrogen. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is a common choice for protecting alcohols. researchgate.net These groups are stable under a wide range of conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The imidazole nitrogen can be protected with a variety of groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is also cleaved by fluoride, or more orthogonally, with an acid-labile group like tert-butoxycarbonyl (Boc) or a base-labile group. An alternative that offers excellent orthogonality to silyl ethers is the allyloxycarbonyl (Alloc) group, which is removed under neutral conditions using a palladium catalyst. sigmaaldrich.com

The application of an orthogonal strategy is critical. For instance, if one wanted to perform a palladium-catalyzed C-H arylation at the C-4 position of the imidazole ring, both the N-H and O-H groups would first be protected. nih.gov A potential sequence could involve:

Protection of the alcohol as a TBDMS ether.

Protection of the imidazole nitrogen with a Boc group.

Execution of the desired C-4 functionalization.

Selective removal of the Boc group with acid to free the imidazole nitrogen, leaving the TBDMS group intact.

Finally, removal of the TBDMS group with TBAF to reveal the alcohol.

This sequential and selective deprotection is the essence of an orthogonal strategy, enabling complex molecular construction with high precision. jocpr.com

Table 1: Orthogonal Protecting Groups for Imidazole and Hydroxyl Moieties

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Primary Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) | Acid (mild), Base |

| Primary Alcohol | Triisopropylsilyl ether | TIPS | Fluoride source (e.g., TBAF), Acid | Base |

| Imidazole N-H | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Fluoride, Hydrogenation |

| Imidazole N-H | Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid, Base, Fluoride |

| Imidazole N-H | 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride source (e.g., TBAF), Strong Acid | Base, Hydrogenation |

Catalytic Systems in Synthesis

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can be approached through various catalytic methods, including transition metal catalysis, organocatalysis, and heterogeneous catalysis.

Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-C and C-N bonds necessary to construct the target molecule.

Palladium-Catalyzed C-H Arylation: A contemporary approach involves the direct arylation of a pre-formed imidazole scaffold. researchgate.net For example, a suitably protected imidazole-5-methanol could undergo a palladium-catalyzed C-H functionalization at the C-2 position using 1-bromo-3,5-difluorobenzene as the coupling partner. nih.govnih.gov This method avoids the pre-functionalization of the imidazole ring (e.g., halogenation), thus offering better atom economy. The use of a directing or protecting group on the imidazole nitrogen, such as the SEM group, is often crucial for achieving high regioselectivity in these reactions. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used for constructing the imidazole ring itself. nih.gov One plausible route is a copper-catalyzed [3+2] cycloaddition. acs.org A more common approach is a multicomponent reaction where a copper salt (e.g., CuI, Cu(OAc)₂) catalyzes the condensation of an amidine (3,5-difluorobenzamidine) with a suitable three-carbon synthon that would generate the 5-hydroxymethyl group. organic-chemistry.orgrsc.org Copper catalysis often proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis, often providing unique selectivity. tandfonline.com For the synthesis of substituted imidazoles, organocatalysts are frequently employed in multicomponent reactions (MCRs). rsc.orgrsc.org

A plausible organocatalytic route to this compound is a variation of the Debus-Radziszewski reaction. This would involve a three-component condensation of:

An Aldehyde: 3,5-Difluorobenzaldehyde

A 1,2-Dicarbonyl equivalent: Dihydroxyacetone (or its protected form, solketal) to provide the C4-C5 backbone with the required hydroxymethyl functionality.

A Nitrogen Source: Ammonium acetate.

This condensation can be promoted by various organocatalysts, such as amino acids (e.g., L-proline), or even imidazole itself, which can act as a mild base and proton shuttle to facilitate the intricate series of condensation and cyclization steps. rsc.org The chemo-selectivity of such reactions is a key advantage, allowing for the one-pot assembly of complex structures from simple precursors.

In line with the principles of green chemistry, heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.nettandfonline.com The synthesis of imidazoles via multicomponent reactions is particularly amenable to heterogeneous catalysis. A wide array of solid catalysts have been shown to be effective. tandfonline.commdpi.com

These solid catalysts typically function as Lewis or Brønsted acids to activate the carbonyl and imine intermediates in the reaction cascade. The use of magnetic nanoparticles allows for particularly easy separation using an external magnet. ias.ac.in Microwave irradiation is often combined with heterogeneous catalysis to dramatically reduce reaction times and improve yields. ias.ac.inbohrium.com

Table 2: Heterogeneous Catalysts for Imidazole Synthesis

| Catalyst | Catalyst Type | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| MIL-101(Cr) | Metal-Organic Framework (MOF) | Three-component condensation | High surface area, reusable, solvent-free conditions | mdpi.com |

| Fe₃O₄-SO₃H (SA-MNPs) | Sulfamic acid-functionalized magnetic nanoparticles | Three-component condensation | Easily recoverable with magnet, reusable, microwave compatible | ias.ac.in |

| Chitosan-SO₃H | Functionalized Biopolymer | Four-component condensation | Biodegradable, renewable source, efficient under microwave | bohrium.comresearchgate.net |

| MoO₃/SiO₂ | Supported Metal Oxide | Three-component condensation | Recyclable, high thermal stability | scirp.org |

| Ionic Liquids | Sulfonic acid-functionalized ionic liquids | Four-component condensation | Reusable, tunable acidity, solventless conditions | scielo.br |

Process Optimization and Reaction Engineering

Moving a synthetic route from laboratory-scale discovery to efficient production requires systematic process optimization and reaction engineering. The goal is to maximize yield, purity, and throughput while minimizing cost, energy consumption, and waste.

For any chosen synthetic route to this compound, several key parameters must be optimized. In a typical multicomponent synthesis, these include the choice of catalyst, solvent, temperature, and reaction time. orientjchem.org

Catalyst and Loading: The activity can vary significantly between different catalysts. Optimization involves screening a range of catalysts (e.g., different Lewis acids or solid acids) and determining the optimal loading (mol%), balancing reaction rate against cost. nih.gov

Solvent: While solvent-free reactions are ideal, a solvent may be necessary to ensure homogeneity. The polarity of the solvent (e.g., ethanol, acetonitrile (B52724), DMSO, or ionic liquids) can dramatically influence reaction rates and yields. nih.gov

Temperature: Reaction kinetics are highly temperature-dependent. Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and the formation of by-products. Temperatures for imidazole syntheses can range from room temperature to 140°C or higher. nih.gov

Reaction Time: This is optimized in conjunction with temperature and catalyst loading. The reaction is monitored over time (e.g., by TLC or HPLC) to find the point of maximum product formation before significant decomposition or side-reactions occur. Microwave-assisted synthesis can often reduce reaction times from hours to minutes. orientjchem.org

Table 3: Illustrative Parameter Optimization for a Generic Imidazole Synthesis

| Parameter | Variation | Observation | Potential Outcome |

|---|---|---|---|

| Catalyst | None vs. CuI (10 mol%) vs. Bi(OTf)₃ (5 mol%) | No reaction without catalyst. Bi(OTf)₃ shows faster conversion. | Bi(OTf)₃ is selected for higher efficiency. scirp.org |

| Solvent | Toluene, Acetonitrile (CH₃CN), DMSO | Low yield in toluene. Good yield in CH₃CN. Excellent but slow in DMSO. | CH₃CN offers a good balance of yield and reaction time. nih.gov |

| Temperature | 80 °C, 100 °C, 120 °C | Reaction is slow at 80 °C. By-products form at 120 °C. | 100 °C is identified as the optimal temperature. |

| Reaction Time | 2h, 4h, 8h, 12h | Yield increases up to 8h, then plateaus. | Optimal reaction time is determined to be 8 hours. |

| Heating Method | Conventional vs. Microwave (150 W) | Conventional: 8h. Microwave: 15 min. | Microwave irradiation significantly enhances reaction efficiency. orientjchem.org |

Strategies for Maximizing Reaction Yields and Purity

Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize both the yield and purity of the final product. Key strategies focus on the refinement of the imidazole ring formation and the subsequent reduction step, as well as efficient purification techniques.

Optimization of Imidazole Ring Formation:

The yield of the initial condensation reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. While glacial acetic acid is a conventional acidic catalyst, the use of solid-supported acid catalysts or Lewis acids can enhance reaction rates and facilitate easier product isolation. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this type of reaction, often leading to significantly reduced reaction times and improved yields. niscpr.res.inorientjchem.org The molar ratios of the reactants—3,5-difluorobenzaldehyde, the C2 synthon, and the ammonia source—should be systematically varied to determine the optimal stoichiometry that minimizes side product formation.

Selective Reduction and Work-up:

For the reduction of the imidazole-5-carbaldehyde, controlling the reaction temperature is crucial to prevent over-reduction or side reactions. Performing the reduction at low temperatures (e.g., 0°C) and slowly warming to room temperature can improve selectivity. The choice of reducing agent can also impact purity; while sodium borohydride (B1222165) is generally effective, other mild reducing agents can be explored. A thorough aqueous work-up is necessary to remove any unreacted reducing agent and inorganic byproducts.

Purification Techniques:

Purification of the final product is critical for obtaining high-purity this compound. Column chromatography using silica (B1680970) gel is a standard method for separating the target compound from any remaining starting materials or byproducts. The choice of eluent system is important for achieving good separation. Following chromatographic purification, recrystallization from a suitable solvent system can be employed to obtain a highly crystalline and pure product. The selection of the recrystallization solvent is determined by the solubility profile of the compound.

The following table summarizes strategies for maximizing yield and purity:

| Strategy | Parameter to Optimize | Rationale |

| Reaction Condition Optimization | Catalyst, Solvent, Temperature | To increase reaction rate and selectivity, and minimize side reactions. |

| Microwave-Assisted Synthesis | Reaction Time, Power | To accelerate the reaction and potentially improve yields. niscpr.res.inorientjchem.org |

| Stoichiometry Control | Molar ratios of reactants | To ensure complete conversion of the limiting reagent and reduce byproducts. |

| Controlled Reduction | Temperature, Reducing Agent | To ensure selective reduction of the aldehyde without affecting the imidazole ring. |

| Advanced Purification | Column Chromatography, Recrystallization | To remove impurities and isolate the final product in high purity. |

Green Chemistry Principles Applied to Synthetic Processes

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. These principles can be integrated into various stages of the synthesis, from the choice of starting materials and solvents to the energy sources and catalysts employed.

Use of Greener Solvents and Catalysts:

Energy Efficiency:

Microwave-assisted synthesis is a prime example of an energy-efficient technique that aligns with green chemistry principles. niscpr.res.inresearchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times and energy consumption compared to conventional heating methods. orientjchem.org Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions at lower temperatures. mdpi.com

Atom Economy and Waste Reduction:

The following table highlights the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Safer Solvents and Auxiliaries | Use of water as a solvent; solvent-free conditions. mdpi.comasianpubs.org | Reduces environmental impact and health hazards associated with volatile organic compounds. |

| Catalysis | Employment of reusable and recyclable catalysts (e.g., solid acids, nanomagnetic catalysts). sci-hub.sersc.org | Minimizes waste, lowers costs, and simplifies product purification. |

| Design for Energy Efficiency | Utilization of microwave or ultrasound irradiation. researchgate.netmdpi.com | Reduces reaction times and energy consumption. |

| Waste Prevention | Implementation of one-pot, multicomponent reactions. researchgate.net | Increases efficiency, reduces the need for purification of intermediates, and minimizes waste. |

Theoretical and Computational Investigations of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, providing a foundational understanding of their stability, reactivity, and intermolecular interactions. For 2-(3,5-Difluorophenyl)imidazole-5-methanol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These computational approaches allow for a detailed analysis of molecular orbitals, charge distribution, and aromaticity, which are critical for predicting the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cntaylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. niscpr.res.in A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. niscpr.res.in

For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole (B134444) ring and the difluorophenyl moiety. The LUMO, conversely, is likely distributed over the imidazole ring and the attached phenyl group, serving as the acceptor site for electrons. The energy values of these orbitals and the resulting global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be theoretically calculated to quantify the molecule's reactivity.

Interactive Table 1: Calculated Frontier Molecular Orbital Properties (Note: The following data is based on theoretical calculations for this compound)

Charge Distribution and Electrostatic Potential Surface (EPS) Analysis

The distribution of electron density within a molecule is fundamental to understanding its electrostatic interactions and reactive sites. The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution, where different colors indicate regions of varying electron density. iucr.org Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), indicating sites for nucleophilic attack. pnrjournal.com

In this compound, the highly electronegative fluorine and nitrogen atoms are expected to create significant regions of negative electrostatic potential. researchgate.net The oxygen atom of the methanol (B129727) group would also contribute to an electron-rich area. researchgate.net Conversely, the hydrogen atoms, particularly the one on the imidazole nitrogen and the hydroxyl group, would exhibit positive electrostatic potential. This analysis is crucial for predicting how the molecule will interact with other polar molecules and biological targets. Mulliken atomic charge analysis further quantifies the charge distribution on an atom-by-atom basis.

Interactive Table 2: Calculated Mulliken Atomic Charges (Note: The following data is based on theoretical calculations for key atoms in this compound)

Aromaticity Indices and Stability Assessment of the Imidazole Core

Interactive Table 3: Calculated Aromaticity Indices for the Imidazole Ring (Note: The following data is based on theoretical calculations for this compound)

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Exploration of Potential Energy Surfaces (PES) for Stable Conformations

The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the difluorophenyl ring to the imidazole core and the methanol group to the imidazole ring. By systematically rotating these bonds and calculating the corresponding energy, a Potential Energy Surface (PES) can be generated. The minima on this surface correspond to the most stable conformations of the molecule. This analysis helps to identify the preferred three-dimensional structure and the energy barriers between different conformations. The planarity between the phenyl and imidazole rings is a key factor, with deviations from co-planarity potentially arising from steric hindrance. figshare.com

Theoretical Spectroscopic Property Predictions

Theoretical spectroscopy, a powerful branch of computational chemistry, allows for the prediction and interpretation of spectra, providing deep insights into the molecular structure and properties of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, which can guide and support experimental work.

Vibrational Frequency Analysis for Predicted IR and Raman Spectra

Vibrational spectroscopy is a crucial tool for identifying functional groups and elucidating the structure of molecules. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This analysis is based on the harmonic oscillator approximation, where the vibrational modes of the molecule are determined by diagonalizing the Hessian matrix of the energy with respect to atomic displacements.

For this compound, a DFT calculation would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions of the molecule's constituent parts.

Key expected vibrational signatures for this compound would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the methanol group's hydroxyl functionality.

N-H Stretch: A characteristic stretching vibration from the imidazole ring, usually found in the 3100-3500 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching from the difluorophenyl ring and the imidazole ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methanol group's methylene bridge will appear at slightly lower frequencies.

C=N and C=C Stretches: Vibrations associated with the imidazole ring are typically found in the 1400-1650 cm⁻¹ region.

C-F Stretches: Strong, characteristic absorption bands for the C-F bonds on the phenyl ring are expected in the 1100-1400 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the stretching of the C-O bond in the methanol group, typically located in the 1000-1200 cm⁻¹ region.

The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. A comparison of the predicted IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other based on changes in dipole moment (IR) or polarizability (Raman).

Table 1: Predicted Vibrational Frequencies for this compound (Note: This table represents hypothetical data based on typical DFT calculations for similar molecules.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |

| 3450 | O-H stretch (methanol) | High | Low |

| 3180 | N-H stretch (imidazole) | Medium | Low |

| 3085 | Aromatic C-H stretch | Medium | High |

| 1610 | C=N stretch (imidazole) | Medium | Medium |

| 1590 | C=C stretch (phenyl ring) | High | High |

| 1350 | C-F stretch (symmetric) | High | Medium |

| 1150 | C-F stretch (asymmetric) | High | Low |

| 1050 | C-O stretch (methanol) | High | Low |

Electronic Excitation Spectra Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the orbitals involved (e.g., π → π* or n → π* transitions) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the photophysical properties of the molecule. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and imidazole rings. The fluorine and methanol substituents can modulate the energies of the molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. For instance, the electron-withdrawing nature of the fluorine atoms can lower the energy of the HOMO and LUMO, potentially leading to a blue shift (shift to shorter wavelengths) compared to an unsubstituted analogue.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: This table represents hypothetical data based on typical TD-DFT calculations for similar aromatic heterocyclic compounds.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 4.55 | 272 | 0.45 | HOMO → LUMO | π → π |

| 5.10 | 243 | 0.21 | HOMO-1 → LUMO | π → π |

| 5.62 | 221 | 0.15 | HOMO → LUMO+1 | π → π* |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of reaction pathways, kinetics, and the factors that control selectivity.

Transition State Characterization and Reaction Pathway Elucidation

A primary goal of computational mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is essential for calculating the activation energy of a reaction, which is a key determinant of the reaction rate.

For reactions involving this compound, such as the etherification of the methanol group or electrophilic substitution on the imidazole ring, computational methods can be used to:

Propose a Reaction Mechanism: Based on chemical intuition, a plausible sequence of elementary steps is proposed.

Locate Stationary Points: The geometries of reactants, intermediates, products, and transition states are optimized using quantum mechanical methods.

Verify Transition States: A frequency calculation is performed on the optimized TS geometry. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Elucidate the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. This traces the path downhill to the connected reactant and product, confirming that the located TS indeed connects the desired species.

The activation energy (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined.

Solvation Effects Modeling in Reaction Kinetics

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Solvation effects can be modeled computationally using either explicit or implicit models.

Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive.

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. acs.org

For reactions of this compound, the choice of solvent can significantly alter the kinetics. For instance, in a nucleophilic substitution reaction, a polar solvent can stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. ku.edu Conversely, polar protic solvents might form hydrogen bonds with the lone pair of electrons on a nitrogen atom of the imidazole ring, which could hinder its nucleophilic attack and slow down the reaction. ku.edu

By performing calculations in the gas phase and in different solvent models, computational chemists can quantify the effect of the solvent on the reaction's energy profile. This allows for the prediction of how reaction rates will change with the solvent, providing valuable guidance for experimental reaction optimization.

Reactivity and Chemical Transformations of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Reactions at the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich five-membered heterocycle containing two nitrogen atoms. This electron-rich nature makes it highly susceptible to electrophilic attack while generally being resistant to nucleophilic substitution unless significantly activated. globalresearchonline.netst-andrews.ac.uk

The imidazole nucleus is highly activated towards electrophilic aromatic substitution, with reactivity greater than that of other heterocycles like furan and thiophene, and significantly greater than benzene. globalresearchonline.netpearson.com In a typical imidazole ring, electrophilic attack occurs preferentially at the C4 or C5 positions, as substitution at the C2 position leads to a less stable cationic intermediate. globalresearchonline.netslideshare.net

In the case of 2-(3,5-Difluorophenyl)imidazole-5-methanol, the C2 and C5 positions are already substituted. Therefore, any electrophilic aromatic substitution on the imidazole core is directed exclusively to the C4 position. The 3,5-difluorophenyl group at C2 is strongly deactivating, making electrophilic attack on the phenyl ring highly unlikely. In contrast, the imidazole ring remains the more reactive site. For instance, in a related compound, 1-methyl-2-(2-furyl)imidazole, electrophilic attack occurs preferentially on the more activated furan ring, but in the target molecule, the difluorophenyl ring is deactivated, leaving C4 of the imidazole as the primary site for EAS. semanticscholar.org

Common electrophilic aromatic substitution reactions applicable to the imidazole core include:

Halogenation: Imidazole reacts readily with halogens. Bromination, for example, can proceed easily to provide 2,4,5-tribromoimidazole in an unsubstituted ring. slideshare.net For the title compound, this reaction would yield the 4-bromo derivative.

Nitration: Nitration of imidazole requires strong acidic conditions (a mixture of fuming nitric acid and sulfuric acid) and yields 4(5)-nitroimidazole. slideshare.net A similar reaction would be expected to produce 4-nitro-2-(3,5-difluorophenyl)imidazole-5-methanol.

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group at the C4(5) position. slideshare.net

Generally, the electron-rich character of the imidazole ring makes it resistant to nucleophilic attack on its carbon atoms. globalresearchonline.net Such reactions are uncommon unless the ring is activated by potent electron-withdrawing groups. Nucleophilic substitution, when it does occur, typically targets the C2 position, which is sterically blocked in this compound. askfilo.com

Despite the ring's general stability, certain reagents can induce ring-opening reactions. These transformations are not substitutions but rather degradative pathways that cleave the heterocyclic structure.

Reaction with Benzoyl Chloride: In the presence of a base like sodium hydroxide, benzoyl chloride can cause the cleavage of the imidazole ring to yield di-(benzoylamino)ethylene derivatives. slideshare.net

Oxidative Cleavage: While the imidazole ring is stable against many oxidizing agents, strong oxidants like hydrogen peroxide can open the nucleus, leading to the formation of oxamide. slideshare.net

These pathways highlight that while direct nucleophilic substitution on the imidazole carbon framework is unfavorable, the ring system can be compromised under specific, aggressive reaction conditions.

The two nitrogen atoms of the imidazole ring exhibit distinct reactivity. The N3 "pyridine-like" nitrogen is basic and is the primary site of protonation, while the N1 "pyrrole-like" nitrogen, bearing a hydrogen atom, can be deprotonated and is the site for functionalization reactions like alkylation.

Protonation Equilibria: The imidazole ring is basic, with the conjugate acid of the parent imidazole having a pKa of approximately 6.95-7.1. wikipedia.org This basicity allows it to act as a proton acceptor in physiological and chemical systems. Protonation occurs at the sp²-hybridized nitrogen (N3). The pKa can be influenced by substituents on the ring. Studies on closely related N-alkylimidazole-2-methanol derivatives have reported pKa values in the range of 6.20 to 6.96. researchgate.net The electron-withdrawing nature of the 3,5-difluorophenyl group at the C2 position would be expected to slightly decrease the basicity of the imidazole ring, likely placing the pKa of the title compound at the lower end of this range.

N-Functionalization: The N1-H group is amenable to substitution, most commonly through N-alkylation. This reaction typically proceeds by treating the imidazole with an alkyl halide in the presence of a base. ciac.jl.cnnih.gov The base deprotonates the N1 nitrogen to form an imidazolate anion, which then acts as a nucleophile to displace the halide. This provides a straightforward method for introducing a wide variety of substituents at the N1 position. otago.ac.nz

Reactions at the Difluorophenyl Moiety

The 3,5-difluorophenyl group is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This electronic character profoundly influences its reactivity, rendering it deactivated towards electrophilic attack but potentially susceptible to nucleophilic substitution.

The term "fluorine activation" in this context refers to the ability of fluorine substituents to facilitate nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. For this to occur, the ring must be "activated" by electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

In this compound, the fluorine atoms are the potential leaving groups. However, the substituents on the ring are not optimally positioned to facilitate a standard SNAr reaction.

The imidazole ring is located meta to both fluorine atoms and thus cannot provide resonance stabilization to the Meisenheimer complex.

The second fluorine atom is also meta to the reaction center, providing only an inductive stabilizing effect.

While direct SNAr on 1,3-difluorobenzene is difficult, substitution can be achieved on rings with more potent activating groups. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr, where the strongly deactivating nitro and pentafluorosulfanyl groups enable the displacement of fluorine. nih.gov For the title compound, displacement of a fluorine atom by a nucleophile would likely require harsh reaction conditions (high temperature, strong base) or modification of the imidazole ring (e.g., quaternization to an imidazolium (B1220033) salt) to enhance its electron-withdrawing capacity.

The two fluorine atoms have a dominant influence on the reactivity of the phenyl ring. Their primary effects are:

Deactivation towards Electrophilic Aromatic Substitution (EAS): Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the phenyl ring. With two fluorine atoms present, the ring is severely deactivated towards attack by electrophiles. Any electrophilic substitution on this ring would be significantly slower than on benzene and would be directed by the combined influence of the three substituents. However, as noted previously, the imidazole ring is a much more favorable site for EAS.

Activation towards Nucleophilic Aromatic Substitution (SNAr): As discussed, the fluorine atoms polarize the carbon-fluorine bonds and inductively stabilize the ring, making it more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. Although the 3,5-substitution pattern is not ideal for resonance stabilization, the cumulative electron withdrawal makes SNAr a potential, albeit challenging, reaction pathway.

Transformations of the Methanol (B129727) Side Chain

The methanol group at the C5 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties and potential applications. The reactivity of this side chain is influenced by the electronic properties of both the imidazole ring and the 2-(3,5-difluorophenyl) substituent.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the methanol side chain can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation, often performed in aprotic solvents like dichloromethane (DCM) or chloroform at room temperature. These conditions generally avoid over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid derivative, 2-(3,5-Difluorophenyl)imidazole-5-carboxylic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, or Jones reagent (chromium trioxide in sulfuric acid and acetone). These more vigorous conditions ensure the complete conversion of the alcohol, and any intermediate aldehyde, to the carboxylic acid. The difluorophenyl group is generally stable under these oxidative conditions.

| Product | Reagents and Conditions |

| 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde | MnO₂, Dichloromethane, Room Temperature |

| 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane, Room Temperature |

| 2-(3,5-Difluorophenyl)imidazole-5-carboxylic acid | 1. KMnO₄, NaOH, H₂O, Heat; 2. H₃O⁺ |

| 2-(3,5-Difluorophenyl)imidazole-5-carboxylic acid | CrO₃, H₂SO₄, Acetone (Jones Oxidation) |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of the methanol side chain can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat, is a common approach. To drive the equilibrium towards the ester product, water is typically removed as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from the title compound typically follows the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Ester |

| Esterification | Acid Chloride, Pyridine, Dichloromethane | Ester |

| Etherification | 1. NaH, THF; 2. Alkyl Halide | Ether |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions due to the instability of the hydroxide anion (OH⁻). Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction under acidic conditions. Protonation of the hydroxyl group by a strong acid forms an oxonium ion, and the leaving group becomes a neutral water molecule, which is much more stable. Subsequent attack by a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr, HCl), can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate.

Another effective method involves the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiols) in an Sₙ2 reaction. This two-step process allows for nucleophilic substitution under milder and more controlled conditions than direct reaction with strong acids.

| Activation Method | Reagents | Subsequent Nucleophile | Product Type |

| Acid Catalysis | HBr or HCl (concentrated) | Br⁻ or Cl⁻ | Halide |

| Sulfonate Ester Formation | Tosyl Chloride, Pyridine | Various Nucleophiles (e.g., CN⁻, N₃⁻) | Substituted Product |

| Sulfonate Ester Formation | Mesyl Chloride, Triethylamine | Various Nucleophiles (e.g., RS⁻) | Substituted Product |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical aspect, influencing its storage, handling, and application. Its degradation can be initiated by various factors, including pH and light.

Hydrolytic Stability under Varying pH Conditions

The imidazole ring is an aromatic heterocycle that generally exhibits good stability. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, the molecule can be susceptible to hydrolysis.

Under strongly acidic conditions, the nitrogen atoms of the imidazole ring can be protonated. While the ring itself is relatively stable to cleavage, extreme conditions could potentially lead to degradation. The ether linkage in any ether derivatives formed from the methanol side chain would also be susceptible to acid-catalyzed cleavage.

In strongly basic media, the N-H proton of the imidazole ring can be deprotonated. The stability of the imidazole ring in the presence of base is generally high for the parent heterocycle. However, the substituents can influence this stability. For ester derivatives of the methanol side chain, base-catalyzed hydrolysis (saponification) to the parent alcohol and the carboxylate salt would be a primary degradation pathway.

Photochemical Degradation Pathways in Solution and Solid State (in vitro)

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photochemical degradation of this compound. The imidazole ring system and the phenyl group are chromophores that can absorb UV light, leading to excited electronic states that can undergo chemical reactions.

In solution, in the presence of oxygen, photo-oxidation is a likely degradation pathway. This can involve the formation of reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which can then attack the imidazole ring or the methanol side chain. Potential degradation products could include ring-opened species or further oxidized products of the methanol group. The solvent can play a significant role in the degradation mechanism and rate.

Oxidative Stability and Radical-Mediated Degradation Studies

While specific experimental studies on the oxidative stability and radical-mediated degradation of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established chemistry of the imidazole core and its substituents. The imidazole ring, in particular, is known to be susceptible to oxidative and radical-initiated degradation pathways.

The imidazole moiety within a molecule can be sensitive to oxidation, especially in the presence of strong oxidants like hydrogen peroxide or upon exposure to light (photodegradation) nih.govresearchgate.net. Computational and experimental studies on imidazole and its derivatives have shown that the ring is susceptible to attack by hydroxyl radicals (•OH), which are highly reactive oxygen species.

Research indicates that •OH radical addition is a more favorable degradation pathway than hydrogen abstraction from the C-H or N-H bonds of the imidazole ring acs.orgresearchgate.netmdpi.com. The C2 and C5 positions of the imidazole ring are often identified as the most favorable sites for •OH addition due to their electron density distribution researchgate.netmdpi.com. In the case of this compound, the C2 position is substituted, potentially leaving the C4 and C5 positions as primary targets for radical attack. The presence of the hydroxymethyl group at the C5 position could also influence the reaction pathways.

The degradation of the imidazole ring under oxidative conditions can lead to the formation of various products, including formamide and oxamide, indicating ring cleavage acs.org. The specific degradation products of this compound would likely depend on the specific reaction conditions, such as the type of oxidant, presence of light, and solvent.

The hydroxymethyl group at the C5 position represents another potential site for oxidative transformation. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. The reactivity of this group would be dependent on the specific oxidizing agent employed.

It is also important to consider the potential for photodegradation. Imidazole-containing compounds can be sensitive to degradation upon exposure to high-intensity or UV light nih.govresearchgate.net. The presence of the aromatic difluorophenyl group may also influence the photostability of the molecule.

Table 1: Potential Oxidative and Radical-Mediated Degradation Pathways for the Imidazole Core

| Reaction Type | Reactive Species | Potential Site of Attack on Imidazole Ring | Potential Products |

| Hydroxylation | •OH (Hydroxyl Radical) | C2, C4, C5 positions | Hydroxylated imidazole derivatives |

| Ring Opening | •OH, O3 (Ozone) | Imidazole ring bonds | Formamide, Oxamide, other cleavage products |

| Photodegradation | UV/High-Intensity Light | Imidazole ring | Various degradation products |

Derivatization and Analogue Synthesis of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Modification of the Imidazole (B134444) Heterocycle

The imidazole ring is a versatile scaffold for chemical elaboration, offering sites for substitution on its nitrogen and carbon atoms, or even replacement of the entire ring system with a suitable bioisostere.

The imidazole ring of 2-aryl-5-methanol imidazoles can be substituted at the N1-position, and potentially at the C4-position, to introduce new functionalities.

N1-Substitution: The most common modification is N-alkylation or N-acylation at the N1 position. The secondary amine of the imidazole ring is nucleophilic and can be readily alkylated or acylated. A general approach involves treating the parent imidazole with an appropriate alkyl or acyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netbeilstein-journals.org This reaction introduces a substituent onto the imidazole ring, which can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, alkylation with various benzyl (B1604629) halides has been shown to proceed selectively at the nitrogen atom of the imidazole ring. researchgate.net While direct alkylation of 1-hydroxyimidazoles tends to occur on the oxygen atom, N-alkylation to form imidazole 3-oxides can be achieved through condensation reactions starting from acyclic precursors. researchgate.netresearchgate.net

C4-Substitution: Direct substitution at the C4 position of a pre-formed 2,5-disubstituted imidazole is challenging due to the electron-rich nature of the ring, which can lead to a lack of regioselectivity. However, building the imidazole ring from specifically substituted precursors allows for the introduction of groups at this position. For example, using appropriately substituted 3-carbon synthons in a condensation reaction with an amidine or aldehyde and ammonia (B1221849) source can yield C4-substituted imidazoles.

| Modification Site | Reaction Type | Typical Reagents | Potential Substituents (R) |

|---|---|---|---|

| N1-Position | Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃, NaH) | Methyl, Ethyl, Benzyl, Substituted Benzyl |

| N1-Position | Acylation | RCOCl (Acyl Chloride), Base | Acetyl, Benzoyl |

| C4-Position | De novo synthesis | Substituted starting materials | Methyl, Halogen |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The imidazole ring can be replaced with other five-membered heterocycles, with 1,2,4-triazoles and 1,2,3-triazoles being common bioisosteres. nih.gov These rings mimic the spatial and electronic properties of imidazole but offer different hydrogen bonding patterns and metabolic stability. nih.govresearchgate.net

The synthesis of a 1,2,4-triazole (B32235) analogue of 2-(3,5-Difluorophenyl)imidazole-5-methanol would typically start with 3,5-difluorobenzohydrazide. This intermediate can be reacted with a suitable one-carbon unit, such as an orthoformate, and an amine source to construct the triazole ring. Alternatively, condensation reactions between hydrazines and diacylamines (Einhorn–Brunner reaction) or between amides and acyl hydrazides (Pellizzari reaction) are established methods for synthesizing 1,2,4-triazole derivatives. scispace.com For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source. nih.gov The hydroxymethyl group can be introduced by using starting materials that already contain this functionality or a precursor that can be converted to it.

| Original Heterocycle | Bioisosteric Replacement | Key Synthetic Precursor | General Synthetic Method |

|---|---|---|---|

| Imidazole | 1,2,4-Triazole | 3,5-Difluorobenzohydrazide | Einhorn–Brunner or Pellizzari reactions |

| Imidazole | 1,2,3-Triazole | 3,5-Difluorophenylacetylene and an azide | "Click" chemistry (Huisgen cycloaddition) |

Varying the Aryl Substituent

Modifications to the 2-aryl group are crucial for probing interactions with biological targets and tuning electronic properties. These changes can involve altering the position of the existing fluorine atoms, introducing different substituents, or replacing the entire phenyl ring.

The synthesis of positional isomers, such as 2-(2,4-difluorophenyl)imidazole-5-methanol (B13683414) or 2-(2,5-difluorophenyl)imidazole-5-methanol, follows the same general synthetic route as the 3,5-difluoro analogue. The key difference lies in the choice of the starting benzaldehyde (B42025) or benzonitrile. For instance, the synthesis of 2-(2,4-difluorophenyl) derivatives would begin with 2,4-difluorobenzaldehyde. This aldehyde is condensed with a protected dihydroxyacetone or a related synthon in the presence of ammonia to form the imidazole ring, followed by deprotection to yield the final methanol (B129727) product. The varied positioning of the electron-withdrawing fluorine atoms can significantly impact the electronic distribution of the entire molecule and its interaction with biological targets.

| Compound Name | Fluorine Positions | Required Starting Material |

|---|---|---|

| 2-(2,4-Difluorophenyl)imidazole-5-methanol | 2,4 | 2,4-Difluorobenzaldehyde |

| 2-(2,5-Difluorophenyl)imidazole-5-methanol | 2,5 | 2,5-Difluorobenzaldehyde |

| 2-(2,6-Difluorophenyl)imidazole-5-methanol | 2,6 | 2,6-Difluorobenzaldehyde |

| 2-(3,4-Difluorophenyl)imidazole-5-methanol | 3,4 | 3,4-Difluorobenzaldehyde |

To further explore the SAR, other substituents can be introduced onto the phenyl ring. This is readily achieved by using the appropriately substituted benzaldehyde in the imidazole synthesis. For example, using 3,5-dichlorobenzaldehyde (B167965) or 3,5-dimethylbenzaldehyde (B1265933) would yield the corresponding 2-(3,5-dichlorophenyl) or 2-(3,5-dimethylphenyl) analogues. This allows for a systematic evaluation of how steric bulk (e.g., methyl groups) and electronics (e.g., chloro vs. fluoro) at the 3 and 5 positions affect activity. Mixed substituents, such as 3-chloro-5-fluoro, are also accessible through this approach, starting from 3-chloro-5-fluorobenzaldehyde.

| Substituent Pattern | Example Compound Name | Required Starting Material |

|---|---|---|

| Dichloro | (2-(3,5-Dichlorophenyl)-1H-imidazol-5-yl)methanol | 3,5-Dichlorobenzaldehyde |

| Dimethyl | (2-(3,5-Dimethylphenyl)-1H-imidazol-5-yl)methanol | 3,5-Dimethylbenzaldehyde |

| Difluoromethyl | (2-(4-(Difluoromethyl)phenyl)-1H-imidazol-5-yl)methanol | 4-(Difluoromethyl)benzaldehyde |

| Aryl/Heteroaryl Moiety | Example Compound Name | Required Starting Aldehyde |

|---|---|---|

| Pyridine | (2-(Pyridin-3-yl)-1H-imidazol-5-yl)methanol | Pyridine-3-carboxaldehyde |

| Thiophene | (2-(Thiophen-2-yl)-1H-imidazol-5-yl)methanol | Thiophene-2-carboxaldehyde |

| Furan | (2-(Furan-2-yl)-1H-imidazol-5-yl)methanol | Furan-2-carboxaldehyde |

Transformation of the Methanol Functionality

Chain homologation, the process of extending the carbon chain, can be achieved through a multi-step synthesis. Initially, the primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde. This aldehyde can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., methoxymethylenetriphenylphosphorane) to introduce an additional carbon atom, forming a vinyl ether. Subsequent hydrolysis of the vinyl ether would yield the homologous aldehyde, which can be reduced to the corresponding alcohol, effectively elongating the side chain to a hydroxyethyl (B10761427) group.

Alternatively, the synthesis of nitrile derivatives can serve as a pathway to chain extension. For instance, the conversion of a related compound, 2,4,5-trifluorobenzyl chloride to 2,4,5-trifluorophenylacetonitrile, has been reported using sodium cyanide in an ionic liquid. google.com A similar strategy could be envisioned where the methanol group is first converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced to the homologous alcohol.

Branching at the carbon atom bearing the hydroxyl group can be introduced by reacting the aforementioned aldehyde with organometallic reagents, such as Grignard reagents or organolithium compounds. For example, reaction with methylmagnesium bromide would introduce a methyl branch, leading to a secondary alcohol.

Table 1: Potential Reactions for Chain Homologation and Branching This table is illustrative and based on general organic synthesis principles, as direct experimental data for the target compound is limited.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | PCC, CH₂Cl₂ | 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde |

| Wittig Reaction | Ph₃P=CHOMe, THF | (2-(3,5-Difluorophenyl)imidazol-5-yl)methoxyethene |

| Hydrolysis & Reduction | H₃O⁺; then NaBH₄ | 2-(2-(3,5-Difluorophenyl)imidazol-5-yl)ethanol |

| Grignard Reaction | CH₃MgBr, THF | 1-(2-(3,5-Difluorophenyl)imidazol-5-yl)ethanol |

Oxygen-Containing Functionalities: Ether linkages can be introduced via the Williamson ether synthesis. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would yield the corresponding ether. The etherification of benzyl alcohols, a structurally similar transformation, has been achieved using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide. researchgate.net

Nitrogen-Containing Functionalities: The conversion of the hydroxyl group to a nitrogen-containing functionality can be accomplished through several methods. One common approach involves the conversion of the alcohol to a mesylate or tosylate, followed by nucleophilic substitution with an amine. This method allows for the introduction of primary, secondary, or tertiary amines. The direct conversion of amines to hydroxylamines using dialkyl dioxiranes has been described, and while this is the reverse of the desired transformation, it highlights the reactivity of these functionalities. googleapis.com More relevantly, the Hofmann rearrangement allows for the conversion of amides to amines, which could be a potential, albeit lengthy, route from the corresponding carboxylic acid derivative. youtube.com

Sulfur-Containing Functionalities: Thioether derivatives can be synthesized by converting the alcohol to a good leaving group and subsequent reaction with a thiol or a thiolate salt. The thiolation of methanol with hydrogen sulfide (B99878) has been studied, providing a basis for introducing a thiol group which can then be further alkylated. researchgate.net

Table 2: Examples of Heteroatom Functionalization Reactions This table is illustrative and based on analogous reactions reported in the literature.

| Functionality | Reagents and Conditions | Reference Analogue/Reaction |

| Ether | 1. NaH, THF; 2. R-X | Williamson Ether Synthesis on Alcohols |

| Amine | 1. MsCl, Et₃N; 2. R-NH₂ | Nucleophilic substitution on mesylates |

| Thioether | 1. TsCl, Pyridine; 2. R-SH | Reaction of tosylates with thiols |

Structure-Reactivity Relationship (SRR) Studies

Understanding the relationship between the chemical structure of the synthesized analogues and their reactivity is paramount for the rational design of new compounds with desired properties.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. For the synthesized derivatives of this compound, a QSRR study would involve generating a dataset of compounds with varying substituents and measuring a specific reactivity parameter, such as the rate constant for a particular reaction or the pKa of the imidazole ring.

The development of a QSRR model typically involves the following steps:

Data Set Generation: Synthesis of a diverse library of analogues with systematic variations in the side chain attached to the 5-position of the imidazole ring.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Rigorous validation of the model using internal and external validation techniques to ensure its predictive power.

While no specific QSRR studies on this compound were found, the principles of QSRR analysis have been applied to characterize other heterocyclic systems, such as benzimidazole (B57391) derivatives. nih.gov Such studies can provide valuable insights into the factors governing reactivity.

The two fluorine atoms on the phenyl ring at the 2-position are strongly electron-withdrawing, which will decrease the electron density of the imidazole ring, affecting its basicity and nucleophilicity. The electronic effects of substituents on the reactivity of imidazoles have been a subject of study. nih.gov

Modifications to the methanol group can further modulate these electronic properties. For instance:

Electron-donating groups (e.g., alkyl ethers) attached to the 5-position would increase the electron density of the imidazole ring, potentially enhancing its nucleophilicity.

Electron-withdrawing groups (e.g., conversion to a carbonyl or carboxyl group) would further decrease the electron density, making the imidazole ring less basic and potentially more susceptible to nucleophilic attack at the ring carbons.

The steric bulk of the introduced functionalities will also play a crucial role in reactivity. Large, bulky groups may hinder the approach of reagents to the imidazole ring or the functional group itself, thereby decreasing reaction rates.

By systematically synthesizing a series of analogues and studying their reactivity in various chemical transformations, a comprehensive understanding of the structure-reactivity landscape can be developed. This knowledge is invaluable for the targeted design of new molecules with tailored chemical properties.

Advanced Analytical Methodologies for 2 3,5 Difluorophenyl Imidazole 5 Methanol

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental in ensuring the purity and quality of pharmaceutical compounds. For 2-(3,5-Difluorophenyl)imidazole-5-methanol, both high-performance liquid chromatography and gas chromatography offer robust solutions for separating the main component from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed to separate the target compound from its starting materials, by-products, and degradation products.

The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the subject imidazole (B134444) derivative.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable for this compound due to the presence of chromophores in its structure, with the detection wavelength typically set at the compound's maximum absorbance for the highest sensitivity. epa.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require further optimization.

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility due to its polar hydroxyl and imidazole groups, GC can be employed for the analysis of volatile impurities or after a derivatization step. mdpi.com

Derivatization is a key strategy to increase the volatility and thermal stability of polar analytes, making them amenable to GC analysis. gdut.edu.cn For a compound containing hydroxyl and N-H groups, a common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule. nih.gov

Headspace GC is particularly useful for the analysis of residual solvents from the manufacturing process, which are common volatile impurities in pharmaceutical substances. scirp.org This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system.

Table 2: Representative GC Method Parameters for Derivatized Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table provides an example of GC conditions for the analysis of a silylated derivative.

Chiral Separation Methods (if applicable) for Enantiomeric Excess Determination

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, chiral separation methods are not applicable for the analysis of this specific compound. Chiral chromatography is, however, a critical technique for imidazole derivatives that do exist as enantiomers, employing specialized chiral stationary phases to resolve the different stereoisomers. researchgate.netmdpi.comnih.gov

Hyphenated Spectroscopic Techniques for Structural Elucidation (Non-Identification Focus)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural characterization of impurities and degradation products, particularly in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. labrulez.com This technique is instrumental in analyzing complex mixtures to gain structural information about unknown or unexpected components, such as process impurities or degradants. nih.gov

In a typical LC-MS/MS workflow, compounds are first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it generates protonated molecules [M+H]+ with minimal fragmentation. nih.gov

The precursor ion of interest can then be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions). By analyzing these fragments, valuable structural information about the original molecule can be deduced, helping to elucidate the structures of related substances without necessarily having a reference standard. researchgate.net

Table 3: General LC-MS/MS Parameters for Structural Elucidation

| Parameter | Setting |

| LC System | UPLC/HPLC with a C18 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (for precursor identification) and Product Ion Scan |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Ramped (e.g., 10-40 eV) to obtain comprehensive fragmentation data |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

This table outlines typical parameters for an LC-MS/MS experiment focused on structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated equivalent of GC-FID, offering mass-selective detection that provides structural information about the separated volatile compounds. gdut.edu.cn Following derivatization, GC-MS can be used to characterize volatile derivatives of this compound and its related impurities. nih.gov

Electron Ionization (EI) is the most common ionization technique used in GC-MS. It is a high-energy process that causes extensive fragmentation of the analyte molecules. The resulting mass spectrum is a unique fingerprint of the compound, and the fragmentation pattern can be interpreted to deduce its structure. For instance, the loss of specific functional groups or the presence of characteristic ions can help in the structural characterization of unknown volatile products. nih.gov

Table 4: Common GC-MS Parameters for Volatile Product Characterization

| Parameter | Setting |

| GC Column | Capillary column (e.g., HP-5ms) |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

| Solvent Delay | 3 minutes |

| Data Acquisition | Full Scan Mode |

This table details standard GC-MS conditions for the characterization of volatile analytes.

Electroanalytical Methods for Redox Behavior

Electroanalytical methods are a category of techniques in analytical chemistry that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. hnbpub.com These methods are highly applicable to pharmaceutical analysis due to their high sensitivity, accuracy, precision, and cost-effectiveness. ankara.edu.trresearchgate.net For a compound like this compound, which contains an electroactive imidazole moiety, these techniques can provide significant insight into its electrochemical properties. The imidazole ring is known to be electroactive, and its derivatives can be analyzed using various electroanalytical techniques. rsc.orgmdpi.com

Voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of electroactive species. Cyclic Voltammetry (CV) is a commonly employed voltammetric method that provides information on the oxidation and reduction potentials of a compound and can elucidate the kinetics of electron transfer reactions. nih.gov